molecular formula C21H26N2S B216421 4-benzyl-N-(2,5-dimethylphenyl)piperidine-1-carbothioamide

4-benzyl-N-(2,5-dimethylphenyl)piperidine-1-carbothioamide

Cat. No. B216421
M. Wt: 338.5 g/mol
InChI Key: BNELKQHKRZQYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2,5-dimethylphenyl)piperidine-1-carbothioamide, also known as BTCP, is a synthetic compound that belongs to the piperidine family. It is a potent inhibitor of the dopamine transporter and has been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

4-benzyl-N-(2,5-dimethylphenyl)piperidine-1-carbothioamide works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the release of dopamine in the brain, which can lead to an improvement in cognitive function and motor control. It has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

4-benzyl-N-(2,5-dimethylphenyl)piperidine-1-carbothioamide is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its high potency and selectivity can also make it difficult to study in vivo, as it may cause adverse effects at high doses.

Future Directions

There are several areas of research that could benefit from further study of 4-benzyl-N-(2,5-dimethylphenyl)piperidine-1-carbothioamide. One area is the potential use of this compound in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Another area is the study of the long-term effects of this compound on dopamine levels in the brain, as well as its potential for neurotoxicity. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 4-benzyl-N-(2,5-dimethylphenyl)piperidine-1-carbothioamide involves the reaction of 2,5-dimethylphenylpiperidine with benzyl isothiocyanate. The reaction is carried out in the presence of a catalyst such as potassium carbonate in anhydrous dimethylformamide. The resulting product is purified by recrystallization and characterized by spectroscopic techniques such as NMR and IR.

Scientific Research Applications

4-benzyl-N-(2,5-dimethylphenyl)piperidine-1-carbothioamide has been extensively studied for its potential use in treating various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in these disorders.

properties

Molecular Formula

C21H26N2S

Molecular Weight

338.5 g/mol

IUPAC Name

4-benzyl-N-(2,5-dimethylphenyl)piperidine-1-carbothioamide

InChI

InChI=1S/C21H26N2S/c1-16-8-9-17(2)20(14-16)22-21(24)23-12-10-19(11-13-23)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24)

InChI Key

BNELKQHKRZQYCK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCC(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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